molecular formula C28H34N4O11 B2991846 ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 931745-67-4

ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B2991846
CAS No.: 931745-67-4
M. Wt: 602.597
InChI Key: USRGEVLQMUTZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, which is known for its diverse biological activities, and trimethoxyphenyl groups, which are often found in pharmacologically active molecules .

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural similarity to other compounds, it may influence pathways related to cell signaling, metabolism, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets. Without specific information about this compound’s targets and mode of action, it’s difficult to predict how environmental factors might influence its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

Ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials

Properties

IUPAC Name

ethyl 3-oxo-1,2-bis[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O11/c1-8-43-28(36)18-13-31(14-23(33)29-16-9-19(37-2)25(41-6)20(10-16)38-3)32(27(18)35)15-24(34)30-17-11-21(39-4)26(42-7)22(12-17)40-5/h9-13H,8,14-15H2,1-7H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRGEVLQMUTZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N(C1=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.